![molecular formula C41H55N7O7 B12339443 (3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)
(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide
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Overview
Description
The compound (3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
The compound (3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and biochemistry.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. The presence of multiple carbonyl groups and amine functionalities may enhance interactions with biological targets involved in cancer progression. For instance:
- Mechanism of Action : Such compounds often induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific kinases involved in cell proliferation.
- Case Study : A related compound was shown to inhibit the growth of breast cancer cells in vitro, suggesting a potential pathway for the development of new anticancer agents.
Antimicrobial Activity
Compounds featuring amine and carbonyl groups have been noted for their antimicrobial properties. The specific compound may exhibit:
- Broad-spectrum Activity : Against both Gram-positive and Gram-negative bacteria.
- Case Study : A similar structure demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating potential for further development as an antimicrobial agent.
Photopolymerization
The compound's unique structure may allow it to function as a photoinitiator in polymerization processes:
- Application in Coatings : Its ability to absorb UV light can initiate polymerization reactions, leading to the formation of durable coatings.
- Case Study : Research has shown that photoinitiators based on similar chemical frameworks significantly improve the mechanical properties of UV-cured films.
Drug Delivery Systems
Due to its complex structure and functional groups, this compound could be explored for use in drug delivery:
- Controlled Release Mechanisms : The incorporation into nanocarriers could facilitate targeted delivery of therapeutic agents.
- Case Study : Nanoparticles modified with similar compounds have shown enhanced drug encapsulation efficiency and controlled release profiles.
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor:
- Targeting Specific Enzymes : It may inhibit enzymes involved in metabolic pathways or signal transduction.
- Case Study : A related compound was found to inhibit protease activity in cancer cells, presenting a valuable avenue for therapeutic development.
Molecular Probes
With appropriate modifications, this compound could serve as a molecular probe for studying biological systems:
- Fluorescent Labeling : The benzoyl group can be utilized for attaching fluorescent tags to visualize cellular processes.
- Case Study : Similar probes have been successfully used to track cellular uptake and localization of drugs within live cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Biological Activity
The compound (3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide (CAS Number: 1417537-93-9) is a complex molecule notable for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C41H55N7O7 with a molecular weight of 757.9 g/mol. The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₄₁H₅₅N₇O₇ |
Molecular Weight | 757.9 g/mol |
CAS Number | 1417537-93-9 |
Research indicates that this compound acts as an insulin-degrading enzyme (IDE) inhibitor , which plays a critical role in the regulation of insulin levels in the body. By inhibiting IDE, the compound can potentially enhance insulin signaling pathways and improve glucose metabolism, making it a candidate for diabetes treatment strategies .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated high cytotoxicity against human promyelocytic leukemic HL-60 cells, suggesting that this compound may also possess anticancer properties .
Anti-Diabetic Effects
Recent studies highlight the anti-diabetic potential of IDE inhibitors like this compound. By modulating insulin levels and enhancing glucose tolerance in diabetic models, it opens avenues for therapeutic applications in type 2 diabetes management .
Case Studies and Research Findings
- Study on IDE Inhibition : Research published in Diabetes demonstrated that IDE inhibitors significantly increased insulin levels and improved glucose tolerance in diabetic mice. The study concluded that targeting IDE could provide a novel therapeutic approach for managing diabetes .
- Cytotoxicity Analysis : A comparative analysis of various benzopyrano compounds revealed that certain derivatives exhibited potent cytotoxic activity against cancer cell lines. This suggests that structural modifications similar to those found in our compound could enhance efficacy against tumors .
- Mechanistic Insights : Investigations into the binding affinity of IDE inhibitors revealed binding energies indicative of strong interactions with the enzyme's active site. This supports the hypothesis that such compounds can effectively modulate insulin signaling pathways .
Properties
Molecular Formula |
C41H55N7O7 |
---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide |
InChI |
InChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21-/t31-,32-,33+,34-/m0/s1 |
InChI Key |
BHZABWWULWHRIY-HPGFJJIFSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@@H](C(=O)NCCCC[C@H](NC(=O)/C=C\C(=O)N[C@H](C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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